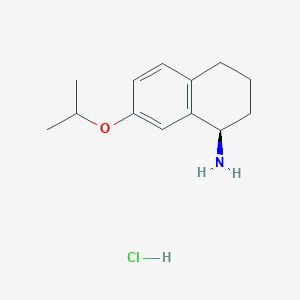

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative with a propan-2-yloxy substituent at position 7 and an amine group at position 1. Its molecular formula is C₁₃H₂₀ClNO (MW: 241.76 g/mol), and it is synthesized via enantioselective routes to isolate the (1R)-configuration . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of receptor-targeted small molecules due to its rigid bicyclic core and stereochemical diversity.

Key properties include:

Properties

IUPAC Name |

(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDVCRIRPTUXCS-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1423040-88-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

- Molecular Formula: C_{13}H_{20}ClN O

- Molecular Weight: 281.76 g/mol

- Structure: It features a tetrahydronaphthalene core with a propan-2-yloxy group and an amine functional group.

Research indicates that this compound acts primarily as a selective serotonin receptor agonist. Specifically, it has been studied for its interactions with the serotonin 5-HT_1 receptor subtypes. The structure-based ligand design approach has revealed that compounds similar to this one can exhibit varying degrees of potency and efficacy depending on their specific substitutions at different positions on the naphthalene ring .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant agonistic activity at the 5-HT_1A receptor subtype. The following table summarizes key findings from various research studies:

Study on Neuropharmacological Effects

In a recent study exploring the neuropharmacological effects of this compound, researchers found that administration in animal models resulted in significant anxiolytic-like effects. The compound was shown to reduce anxiety-related behaviors in rodents when assessed using the elevated plus maze and open field tests.

Efficacy in Autoimmune Disease Models

Another case study investigated the efficacy of related tetrahydronaphthalene derivatives in treating autoimmune diseases. The findings suggested that these compounds could modulate immune responses effectively through their action on serotonin receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereoisomers and Enantiomers

The (1R)-enantiomer is distinguished from its (1S)-counterpart (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1423040-91-8) by stereochemical configuration. While both share identical molecular formulas and substituents, enantiomeric differences can lead to divergent biological activities, such as receptor binding affinity or metabolic stability .

| Compound | Configuration | CAS Number | Molecular Weight | Key Feature |

|---|---|---|---|---|

| Target compound | (1R) | Not provided | 241.76 g/mol | 7-isopropoxy, 1-amine |

| (1S)-enantiomer | (1S) | 1423040-91-8 | 241.76 g/mol | Mirror stereochemistry |

Positional Isomers

6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 61834777) is a positional isomer with the isopropoxy group at position 6 instead of 5.

Substituent Variations

A. Halogenated Derivatives

- (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9): Incorporates a chlorine atom at position 6, increasing molecular weight (218.12 g/mol) and lipophilicity compared to the target compound .

B. Methoxy and Alkoxy Derivatives

C. Unsubstituted Core

Functional Group Modifications

Table 1: Key Properties of Selected Analogs

Preparation Methods

Starting Material Preparation: Naphthalene Derivative

The synthesis begins with a suitably substituted naphthalene, often 7-hydroxy-1-tetralone or a related ketone, which serves as the precursor for subsequent modifications.

- Synthesis of 7-hydroxy-1-tetralone via Friedel-Crafts acylation or other aromatic substitution methods, followed by oxidation or reduction steps to obtain the desired ketone.

Etherification to Introduce Propan-2-yloxy Group

The critical step involves the formation of the ether linkage at the 7-position:

Phenolic hydroxyl group reacts with propan-2-ol derivatives under acid catalysis or using dehydrating agents such as phosphorus oxychloride (POCl₃) or carbodiimides.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | p-toluenesulfonic acid (p-TsOH) | Facilitates ether formation |

| Solvent | Toluene, xylene | Aryl ether formation often requires refluxing in aromatic hydrocarbons |

| Temperature | 80–120°C | Reflux conditions for efficient etherification |

Partial Hydrogenation to Form Tetrahydronaphthalene

The aromatic ring is partially reduced to generate the tetrahydronaphthalene core:

Hydrogenation using palladium on carbon (Pd/C) or Raney nickel catalysts at controlled pressure and temperature.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd/C | Commonly used for selective hydrogenation |

| Hydrogen pressure | 1–5 atm | Ensures controlled reduction |

| Temperature | 25–50°C | Maintains selectivity |

Introduction of the Amine Group

The amine is incorporated via reductive amination or nucleophilic substitution:

Reductive amination involves reacting the ketone with ammonia or a primary amine under hydrogenation conditions, often with catalysts like Pd/C or Raney nickel, to afford the amino derivative.

Alternatively, nucleophilic substitution on a suitable leaving group (e.g., halide) at the 1-position can be performed, followed by reduction.

| Parameter | Typical Range | Notes |

|---|---|---|

| Amine source | Ammonia or primary amines | For reductive amination |

| Reducing agent | Sodium cyanoborohydride (NaBH₃CN) | Selective reduction of imines |

| Solvent | Methanol, ethanol | Compatible with reductive amination |

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt:

Treatment with gaseous hydrogen chloride (HCl) in anhydrous solvents or by bubbling HCl gas into an ethanol solution of the amine.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, isopropanol | Facilitates salt formation |

| Temperature | 0–25°C | To control crystallization |

Industrial-Scale Production Techniques

For large-scale manufacturing, the process emphasizes efficiency, yield, and purity:

- Use of large reactors with precise temperature and pressure controls.

- Continuous flow processes for etherification and hydrogenation steps.

- Purification methods such as crystallization, filtration, and chromatography to isolate high-purity hydrochloride salt.

Data Table: Summary of Preparation Conditions

| Step | Reaction Type | Catalyst/Reagents | Typical Conditions | Purpose |

|---|---|---|---|---|

| Etherification | Nucleophilic substitution | p-TsOH, dehydrating agents | 80–120°C, aromatic solvents | Introduce propan-2-yloxy group |

| Hydrogenation | Reduction | Pd/C, H₂ | 25–50°C, 1–5 atm | Form tetrahydronaphthalene core |

| Amination | Reductive amination | NH₃ or primary amines, NaBH₃CN | 25–50°C, methanol | Attach amino group at position 1 |

| Salt formation | Acid-base reaction | HCl gas | 0–25°C | Convert free base to hydrochloride salt |

Research Findings and Optimization Strategies

Research indicates that:

- Reaction temperature and catalyst loading significantly influence yield and stereoselectivity.

- Solvent choice affects solubility and reaction rate; polar aprotic solvents like THF or DMF are preferred.

- pH control during the reduction step ensures stereochemical integrity and minimizes side reactions.

- Purification techniques such as recrystallization from ethanol or isopropanol enhance purity, crucial for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for preparing (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves stereoselective alkylation or substitution reactions. For example:

- Step 1: Introduce the isopropyloxy group via nucleophilic substitution using propan-2-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Chiral resolution or asymmetric catalysis to achieve the (1R)-configuration. Catalytic asymmetric hydrogenation of ketimine precursors (using chiral ligands like BINAP-Ru complexes) is effective for similar tetrahydronaphthylamine derivatives .

- Step 3: Hydrochloride salt formation via treatment with HCl in ether .

Key Considerations: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via silica chromatography or HPLC .

Q. How can NMR spectroscopy be used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- Aromatic protons (δ 6.5–7.2 ppm, multiplet, integration for 3H).

- Methine proton adjacent to the amine (δ ~3.5 ppm, multiplet, 1H).

- Isopropyloxy group (δ 1.2–1.4 ppm, doublet for CH₃ groups; δ 4.5–4.7 ppm, septet for CH) .

- ¹³C NMR: Confirm the tetrahydronaphthalene backbone (C signals at 20–40 ppm for CH₂ groups, 125–140 ppm for aromatic carbons) and isopropyloxy group (C-O at ~70 ppm) .

Validation: Compare with reference data for structurally similar compounds (e.g., (R)-7-benzyl derivatives) .

Q. What analytical techniques are critical for assessing enantiomeric purity?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) + 0.1% diethylamine. Retention times should match the (1R)-enantiomer standard .

- Polarimetry: Measure specific rotation ([α]D) and compare with literature values for enantiopure samples (e.g., [α]D = +53.1° for a related (R)-configured amine ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of enantioselective synthesis?

Methodological Answer:

- Transition-State Modeling: Use density functional theory (DFT) to model chiral induction during catalytic hydrogenation. For example, calculate energy barriers for diastereomeric transition states to predict enantioselectivity .

- Ligand Screening: Simulate interactions between chiral ligands (e.g., sulfinamides, BINAP derivatives) and the substrate to identify steric/electronic factors favoring the (1R)-configuration .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Methodological Answer:

- Receptor Profiling: Perform competitive binding assays (e.g., µ-opioid receptor (MOR) displacement using [³H]-DAMGO) to confirm target engagement. Correlate with functional assays (cAMP inhibition) .

- Metabolic Stability: Assess hepatic clearance using microsomal assays. Low bioavailability in vivo may explain efficacy gaps despite high receptor affinity .

Q. How can crystallography (e.g., SHELX) resolve stereochemical ambiguities?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Refine structures with SHELXL, focusing on Flack parameter analysis to confirm absolute configuration .

- Validation: Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.